Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate

Description

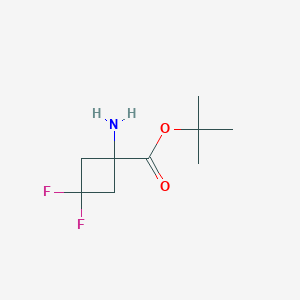

Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butyl ester group, an amino substituent at the 1-position, and two fluorine atoms at the 3,3-positions of the cyclobutane ring. This molecule has been explored as a building block in medicinal chemistry, particularly in the design of protease inhibitors, where its stereochemical and electronic features may enhance target engagement .

Properties

IUPAC Name |

tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-7(2,3)14-6(13)8(12)4-9(10,11)5-8/h4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCODQJJSXSCMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC(C1)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1936232-10-8 | |

| Record name | tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. The presence of fluorine atoms can significantly alter the properties of peptides and proteins, making this compound valuable for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, such as increased metabolic stability and improved binding affinity to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Analogs

Compounds such as 1-amino-3,3-difluorocyclopentane-1-carboxylate derivatives (e.g., compounds 63 and 64 from ) replace the cyclobutane ring with a larger cyclopentane core. Key differences include:

- Biological Activity : In SARS-CoV-2 main protease inhibition studies, cyclopentane derivatives (e.g., compound 63) exhibited significantly reduced antiviral activity compared to cyclobutane-containing analogs. This suggests the cyclobutane scaffold optimizes interactions with the enzyme’s active site .

Substituent Variations

Ester Group Modifications

- Methyl Ester Analog: Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride (C₆H₁₀ClF₂NO₂, MW 201.60 g/mol) replaces the tert-butyl group with a methyl ester. Tert-butyl esters, as in the target compound, are often used to enhance lipophilicity and protect against enzymatic degradation .

- Boc-Protected Derivatives: Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS: 2097068-68-1) introduces a Boc-protected amino group. This modification increases molecular weight and may alter solubility and reactivity during synthetic steps .

Fluorination Patterns

The 3,3-difluoro substitution in the target compound contrasts with non-fluorinated or mono-fluorinated analogs. Fluorine atoms enhance electronegativity, influencing hydrogen-bonding interactions and metabolic stability.

Stereochemical and Steric Variants

- Dimethylcyclobutane Derivative: Tert-butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate (C₁₁H₂₁NO₂, MW 199.29 g/mol) incorporates 2,2-dimethyl groups and a specific (1R,3R) stereochemistry. Stereochemical differences may also influence chiral recognition in biological systems .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Cyclobutane vs. Cyclopentane : The cyclobutane ring in the target compound provides superior conformational rigidity, enhancing target engagement in protease inhibition compared to cyclopentane analogs .

- Ester Group Impact : The tert-butyl ester group improves lipophilicity and metabolic stability, making the compound more suitable for in vivo applications compared to methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.